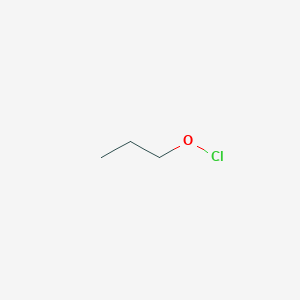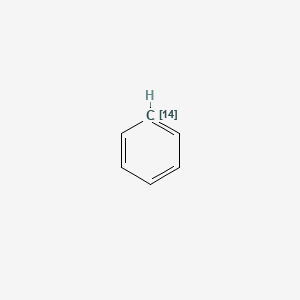
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with chlorine, methyl, and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-methyl-1H-pyrrole-2,5-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Formation of 3-chloro-1-methyl-4-(methylamino)-1H-pyrrole.
Substitution: Formation of 3-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1-methyl-1H-pyrrole-2,5-dione
- 4-Methylamino-1H-pyrrole-2,5-dione
- 3-Chloro-4-methyl-1H-pyrrole-2,5-dione
Uniqueness
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chlorine and methylamino groups on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
18241-76-4 |
|---|---|
Fórmula molecular |
C6H7ClN2O2 |
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
3-chloro-1-methyl-4-(methylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-4-3(7)5(10)9(2)6(4)11/h8H,1-2H3 |
Clave InChI |
XMKOVNALODKLRL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=O)N(C1=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


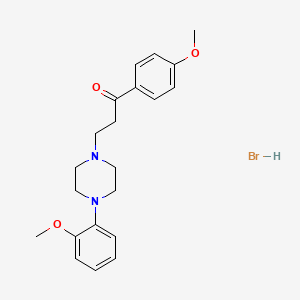

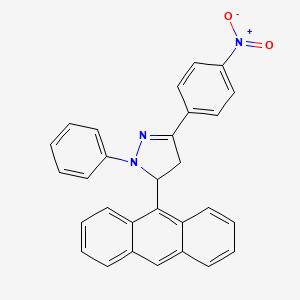
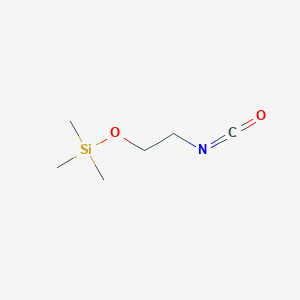

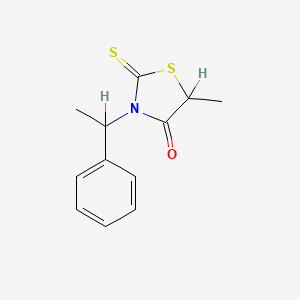
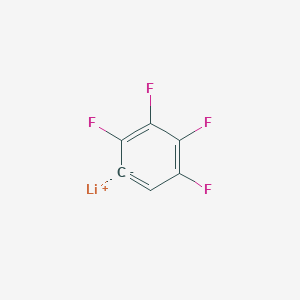
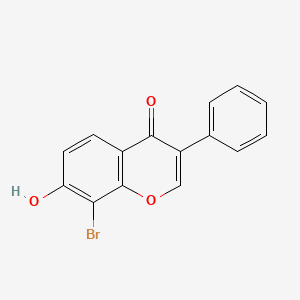
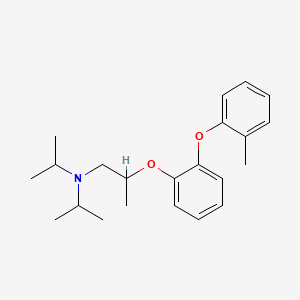

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
